2-Isopropyl-1,3,4-oxadiazole

Descripción general

Descripción

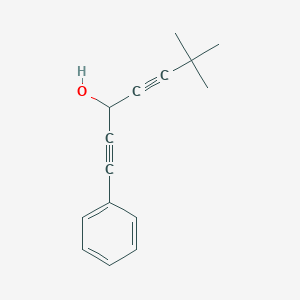

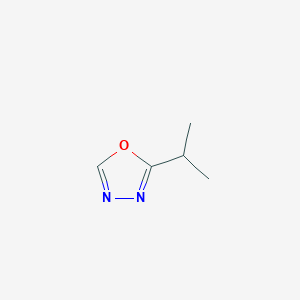

2-Isopropyl-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . Oxadiazoles have been reported to possess a diversity of useful biological effects . The 1,3,4-oxadiazole derivatives have been synthesized and assessed as potential antibacterial agents .

Synthesis Analysis

Several methods have been reported for the synthesis of 1,3,4-oxadiazoles. The commonly used synthetic route includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives were established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

1,3,4-Oxadiazoles have the ability to undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives were correlated with their physicochemical and structural properties by QSAR analysis using computer-assisted multiple regression analysis .

Aplicaciones Científicas De Investigación

Bioisosteric Replacements in Druglike Molecules : Oxadiazoles, including 1,3,4-oxadiazole, are often used in medicinal chemistry as bioisosteric replacements for ester and amide functionalities. 1,3,4-oxadiazole isomers show lower lipophilicity and better metabolic stability, hERG inhibition, and aqueous solubility compared to 1,2,4-oxadiazole isomers (Boström et al., 2012).

Green Synthetic Method for 2-Aryl-1,3,4-Oxadiazoles : An eco-friendly protocol has been developed for synthesizing 2-aryl-1,3,4-oxadiazoles, featuring high yields, simplicity, water-based reaction medium, energy efficiency, and no addition of catalysts (Zhu et al., 2015).

Synthesis of 5-Isopropyl-1,3,4-Oxadiazol-2(3H)-one : This compound is an important intermediate in pesticide and pharmaceutical manufacturing. A process for synthesizing this compound with high yield and purity, suitable for industrial production, has been described (Li Ling-la, 2015).

Novel Synthesis Methods for 1,3,4-Oxadiazole Derivatives : Innovative methods for synthesizing 1,3,4-oxadiazole derivatives have been developed. These include a one-pot, four-component condensation reaction that provides an efficient approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives (Ramazani et al., 2010).

Sulfur-Promoted Cyclization for 1,3,4-Oxadiazole Synthesis : A novel sulfur-promoted cyclization method for producing 1,3,4-oxadiazole from hydrazides and isonitriles has been developed, compatible with a wide scope of substrates (Bao et al., 2017).

Biological Activities of 1,3,4-Oxadiazole Derivatives : These derivatives exhibit various biological activities, such as analgesic, anti-inflammatory, bactericidal, antifungal, anticonvulsant, and antiviral effects. Microwave-assisted synthesis has been used to explore these properties (Biju et al., 2012).

Antibacterial Properties of 1,3,4-Oxadiazole Derivatives : Synthesized derivatives have shown moderate to significant antibacterial activity, highlighting their potential as therapeutic agents (Khalid et al., 2016).

Therapeutic Applications in Medicinal Chemistry : 1,3,4-Oxadiazole derivatives have shown effectiveness in the treatment of a wide range of diseases. They have also been utilized in industrial applications like corrosion inhibitors and light-emitting diodes (Chaudhary & Upadhyay, 2022).

Pharmacological Potential of 1,3,4-Oxadiazole Derivatives : Research on 1,3,4-oxadiazole-based derivatives has been growing due to their high therapeutic potency and potential in treating different ailments (Verma et al., 2019).

Synthetic Development and Biological Activities : The synthesis of 1,3,4-oxadiazoles derivatives and their biological activities, including antimicrobial, antitumor, and antiviral effects, have been explored, offering potential as chemical drugs (Sun et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

2-propan-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4(2)5-7-6-3-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKCETRGBFKTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440610 | |

| Record name | 2-isopropyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-1,3,4-oxadiazole | |

CAS RN |

149324-24-3 | |

| Record name | 2-isopropyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.